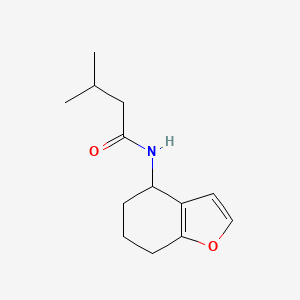![molecular formula C15H16N4O B7494280 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide (also known as TAC-101) is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and exploring its potential uses in various fields.
Wirkmechanismus
The mechanism of action of TAC-101 is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects. TAC-101 has been shown to be a potent inhibitor of HDAC, which may explain its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAC-101 has been shown to have other biochemical and physiological effects. For example, TAC-101 has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, TAC-101 has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAC-101 for lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation of TAC-101 is its relatively low water solubility, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research on TAC-101. One area of interest is in the development of new cancer therapies based on TAC-101. Additionally, TAC-101 may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential of TAC-101 and to develop new therapeutic approaches based on this compound.
Synthesemethoden
The synthesis of TAC-101 involves the reaction of cyclohex-3-ene-1-carboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain TAC-101 in high purity.
Wissenschaftliche Forschungsanwendungen
TAC-101 has been the subject of extensive research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that TAC-101 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, TAC-101 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Eigenschaften
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)19-11-16-10-17-19/h1-2,6-12H,3-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUXLSKLMXCSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

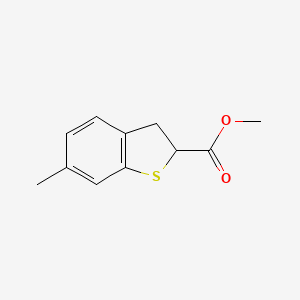
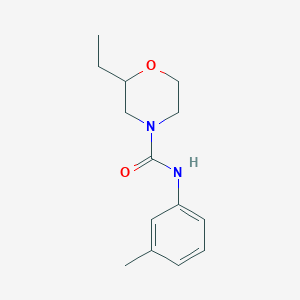
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
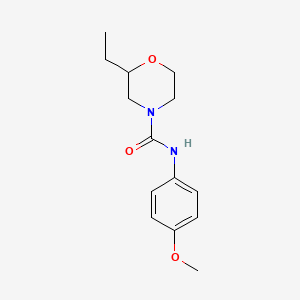

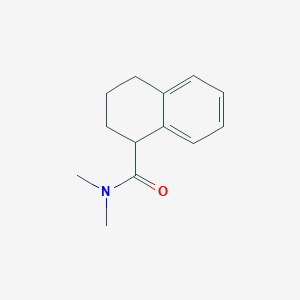
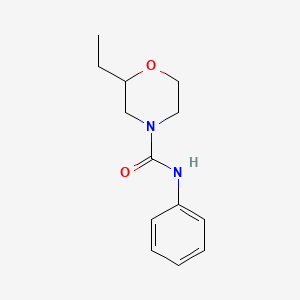
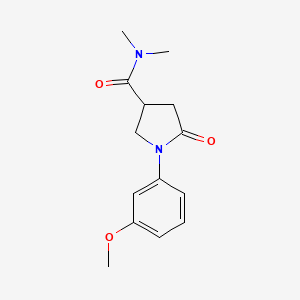
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
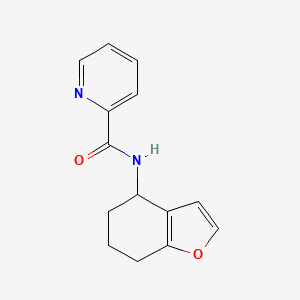

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
